Himandridine: A Comprehensive Technical Dossier
Himandridine: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himandridine is a complex, hexacyclic alkaloid isolated from the bark of trees belonging to the Galbulimima species, a genus native to Papua New Guinea and northern Australia.[1][2] Belonging to the Class II Galbulimima alkaloids, Himandridine has demonstrated significant biological activity, notably inducing pronounced and sustained hypotension and bradycardia in preclinical studies.[2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of Himandridine. It also outlines the classical experimental protocols for its isolation and structure elucidation and proposes a putative signaling pathway to account for its cardiovascular effects, offering a foundation for future research and drug development endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of Himandridine was first elucidated in 1967 through a combination of chemical degradation and spectroscopic analysis, with its absolute stereochemistry later confirmed by X-ray crystallography.[3] It is a structurally intricate molecule with a hexacyclic ring system.
The fundamental physicochemical properties of Himandridine are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-[4]Butanyl[5]ylidene-5H-benz[6][7]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester | [1] |
| Chemical Formula | C₃₀H₃₇NO₇ | [1] |
| Molecular Weight | 523.6 g/mol | [1] |
| CAS Number | 15521-76-3 | [1] |
| Synonyms | NSC 23972 | [1] |
| Physical State | Solid | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage Conditions | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Experimental Protocols
Isolation and Purification of Himandridine
The isolation of Himandridine from the bark of Galbulimima species follows a classical natural product extraction and purification workflow. The original methodology, while not detailed in publicly available literature, can be represented by the following generalized protocol, which is standard for the isolation of alkaloids from plant material.
Structure Elucidation
The determination of Himandridine's complex hexacyclic structure was a significant achievement, relying on the following key experimental techniques:
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Spectroscopic Analysis:
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Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls (-OH), carbonyls (C=O) from esters and carboxylic acids, and C-O bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the number and connectivity of hydrogen atoms, and ¹³C NMR to identify the number and types of carbon atoms.
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Mass Spectrometry (MS): To determine the molecular weight and obtain information on the molecular formula and fragmentation patterns.
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Chemical Degradation: Controlled chemical reactions to break down the molecule into smaller, more easily identifiable fragments. The structure of these fragments can then be pieced together to deduce the structure of the original molecule.
Spectroscopic Data
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, revealing the electronic environment and neighboring protons. |
| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom, indicating the type of carbon (e.g., C=O, C-O, aromatic, aliphatic). |
| Infrared (IR) | Absorption bands (cm⁻¹) corresponding to functional groups like O-H (hydroxyl), C=O (ester, carboxylic acid), C-O, and aromatic C=C bonds. |
| Mass Spectrometry (MS) | The precise mass of the molecular ion (M⁺), confirming the molecular weight and formula, along with the masses of fragment ions, which provide clues about the molecule's structure. |
Biological Activity and Signaling Pathways
Known Biological Effects
The most well-documented biological effect of Himandridine is its potent cardiovascular activity. Intravenous administration of Himandridine (at 2.5 mg/kg) in felines resulted in a significant and prolonged decrease in blood pressure (hypotension) and a reduction in heart rate (bradycardia).[2] This activity profile distinguishes it from other Galbulimima alkaloids like himbacine, which is known to be a potent antagonist of the M2 muscarinic acetylcholine receptor and tends to increase heart rate.[2]
Hypothetical Signaling Pathway for Cardiovascular Effects
The precise molecular targets and signaling pathways through which Himandridine exerts its hypotensive and bradycardic effects have not yet been fully elucidated. However, based on its observed physiological effects and the known mechanisms of cardiovascular regulation, a hypothetical signaling pathway can be proposed. This pathway likely involves modulation of the autonomic nervous system's control over the heart and vasculature.
This proposed mechanism suggests that Himandridine may act centrally to reduce sympathetic nervous system activity. This would lead to decreased norepinephrine release at neuroeffector junctions in the heart and blood vessels. Reduced stimulation of β1-adrenergic receptors in the heart would result in bradycardia, while reduced stimulation of α1-adrenergic receptors in the vasculature would lead to vasodilation and hypotension. Further research is required to validate this hypothesis and identify the specific molecular targets of Himandridine.
Conclusion and Future Directions
Himandridine stands out as a structurally unique natural product with potent and well-defined cardiovascular effects. Its complex chemical architecture presents a significant challenge for total synthesis but also offers a rich scaffold for the design of novel therapeutic agents. Future research should focus on:
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Deconvolution of the Pharmacological Mechanism: Utilizing modern pharmacological techniques to identify the specific molecular targets of Himandridine and elucidate the signaling pathways responsible for its hypotensive and bradycardic effects.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Himandridine to understand which structural features are essential for its biological activity. This could lead to the development of more potent and selective compounds.
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Exploration of Other Potential Biological Activities: Given the diverse biological effects of other Galbulimima alkaloids, including psychotropic and anti-cancer properties, a broader screening of Himandridine's activity is warranted.
A deeper understanding of Himandridine's chemistry and pharmacology will be crucial for unlocking its full therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]
- 7. pubs.acs.org [pubs.acs.org]
